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Compound of Interest

Compound Name: GSK376501A

Cat. No.: B1672384 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: GSK376501A is a selective partial agonist of the Peroxisome Proliferator-

Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and

lipid metabolism. Investigated primarily for the treatment of Type 2 Diabetes Mellitus and

obesity, GSK376501A progressed to Phase 1 clinical trials. However, its development appears

to have been discontinued. This document provides a comprehensive overview of the available

pharmacological information on GSK376501A, including its mechanism of action, and details

from its early clinical development. Due to the cessation of its development, publicly available

quantitative data and detailed experimental protocols are limited. This guide supplements

known information on GSK376501A with representative methodologies and data for PPARγ

modulators to provide a thorough technical context for researchers.
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Property Value

Compound Name GSK376501A

Synonyms GSK-376501, GSK376501

Molecular Formula C32H37NO6[1]

Mechanism of Action
Selective Peroxisome Proliferator-Activated

Receptor-gamma (PPARγ) partial agonist[1]

Therapeutic Area Endocrinology and Metabolic Disease

Investigational Indications Type 2 Diabetes Mellitus, Obesity[1]

Highest Development Phase Phase 1[1]

Originator Organization GlaxoSmithKline (GSK) Plc[1]

Mechanism of Action and Signaling Pathway
GSK376501A functions as a selective modulator of PPARγ. PPARs are ligand-activated

transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor

(RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator

Response Elements (PPREs) in the promoter region of target genes, thereby regulating their

transcription.

The activation of PPARγ by an agonist like GSK376501A initiates a cascade of events that

influence glucose and lipid metabolism, as well as inflammatory responses.
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Figure 1: Simplified PPARγ Signaling Pathway. GSK376501A binds to and activates PPARγ in
the nucleus, leading to the transcription of genes involved in metabolic regulation.

Pharmacological Data
While specific quantitative preclinical and clinical pharmacological data for GSK376501A are

not readily available in published literature, the following tables represent the types of data that

would have been generated during its development, based on standard practices for PPARγ

modulators.

In Vitro Data (Representative)
Assay Parameter Representative Value

PPARγ Binding Assay Ki (nM) 10 - 100

PPARγ Transactivation Assay EC50 (nM) 50 - 500

Adipocyte Differentiation Assay EC50 (nM) 100 - 1000

Selectivity vs. PPARα/δ Fold-selectivity >100-fold

Pharmacokinetic Data from Phase 1 Studies
(Representative)
The following represents typical pharmacokinetic parameters that would be assessed in a

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study.
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Parameter Description
Representative Value (Oral
Administration)

Tmax (h)
Time to reach maximum

plasma concentration
1 - 4

Cmax (ng/mL)
Maximum plasma

concentration
Dose-dependent

AUC (ng*h/mL)
Area under the plasma

concentration-time curve
Dose-dependent

t1/2 (h) Elimination half-life 12 - 24

CL/F (L/h) Apparent total clearance Variable

Vz/F (L) Apparent volume of distribution Variable

Experimental Protocols
Detailed experimental protocols for GSK376501A are not publicly available. The following are

representative protocols for key assays used to characterize PPARγ modulators.

PPARγ Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the PPARγ ligand-binding

domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or

fluorescently-labeled known PPARγ ligand for binding to the purified PPARγ LBD.

Materials:

Purified recombinant human PPARγ LBD

Radiolabeled ligand (e.g., [3H]-Rosiglitazone) or fluorescent probe

Test compound (GSK376501A)

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
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Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

Procedure:

A constant concentration of PPARγ LBD and the labeled ligand are incubated in the assay

buffer.

Increasing concentrations of the test compound are added to the mixture.

The mixture is incubated to allow binding to reach equilibrium.

Bound and free labeled ligand are separated (e.g., by filtration).

The amount of bound labeled ligand is quantified.

The data are analyzed to determine the IC50 (concentration of test compound that inhibits

50% of specific binding of the labeled ligand), which can be converted to a Ki (binding affinity

constant).
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Figure 2: Workflow for a PPARγ Competitive Binding Assay.

Cell-Based PPARγ Transactivation Assay
Objective: To measure the functional activity of a test compound as a PPARγ agonist or

antagonist.

Principle: This assay utilizes a reporter gene system in a suitable cell line. The cells are

engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a
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PPRE. Activation of PPARγ by an agonist leads to the expression of the reporter gene, which

can be quantified.

Materials:

A suitable cell line (e.g., HEK293, HepG2)

Expression vector for human PPARγ

Reporter plasmid containing a PPRE-driven luciferase gene

Transfection reagent

Cell culture medium and supplements

Test compound (GSK376501A)

Luciferase assay reagent and luminometer

Procedure:

Cells are co-transfected with the PPARγ expression vector and the PPRE-luciferase reporter

plasmid.

After transfection, cells are treated with increasing concentrations of the test compound.

Cells are incubated for a sufficient period to allow for gene transcription and protein

expression (e.g., 24 hours).

Cells are lysed, and the luciferase activity is measured using a luminometer.

The data are analyzed to determine the EC50 (concentration of the test compound that

produces 50% of the maximal response).

Clinical Development Summary
GSK376501A was evaluated in several Phase 1 clinical trials to assess its safety, tolerability,

pharmacokinetics, and pharmacodynamics.
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Clinical Trial Identifier Title Status

NCT00495014

A Study to Evaluate the Safety,

Tolerability, Pharmacokinetics,

and Pharmacodynamics of

GSK376501 in Healthy

Overweight and Obese

Subjects

Completed[1]

NCT00404963

A Study to Investigate the

Safety and Metabolism of

GSK376501 in Overweight

Subjects

Completed

NCT00615212

A Study to Investigate the

Effect of GSK376501 on

Hepatic Cytochrome P450

Activity in Healthy Adult

Subjects

Completed[1]

NCT00605449

A Drug Interaction Study

Between Simvastatin and

GSK376501 in Healthy

Subjects

Completed[1]

The primary objectives of these early-phase studies were to establish the safety profile of

GSK376501A in humans and to understand how the drug is absorbed, distributed,

metabolized, and excreted. While the completion of these trials indicates that initial data were

collected, the lack of progression to later-phase trials and the absence of published results

suggest that the compound did not meet the required efficacy or safety endpoints for further

development.

Conclusion
GSK376501A is a selective PPARγ partial agonist that was investigated as a potential

treatment for type 2 diabetes and obesity. Its development was halted after Phase 1 clinical

trials. While specific, detailed pharmacological data and experimental protocols for

GSK376501A are not publicly available, this guide provides a comprehensive overview of its
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known properties and the scientific context of its mechanism of action, supplemented with

representative methodologies for the evaluation of PPARγ modulators. This information can

serve as a valuable resource for researchers and professionals in the field of metabolic drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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